S-Adenosyl-3-methylthiopropylamine sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

S-Adenosyl-3-methylthiopropylamine sulfate is a naturally occurring compound that serves as a derivative of S-adenosylmethionine, a critical molecule in various biochemical processes. This compound is found in a range of organisms, including bacteria, plants, and animals. It plays a significant role in the biosynthesis of polyamines, which are essential for cellular growth and differentiation. The compound acts as a methyl donor in enzymatic transmethylation reactions, influencing gene expression and protein function .

- Unknown Hazards: As of now, no information is available regarding the specific safety hazards or toxicity of DCAMS. Given its similarity to SAM, a well-characterized molecule, DCAMS is likely to have low toxicity. However, further research is needed to definitively assess its safety profile.

Future Directions

Research on DCAMS is ongoing, with a focus on understanding its precise role in polyamine biosynthesis and its potential implications for various biological processes. Further studies are needed to:

- Characterize the enzymes involved in DCAMS formation and metabolism.

- Elucidate the detailed mechanism of action of DCAMS in polyamine biosynthesis.

- Investigate the potential physiological and pathological roles of DCAMS.

S-Adenosyl-3-methylthiopropylamine sulfate (SAM), also known as S-adenosylmethioninamine or decarboxy-adenosylmethionine (dcSAM), is a crucial molecule in the biosynthesis of polyamines. Polyamines are essential cellular components found in all living organisms and play various roles in cell growth, proliferation, differentiation, and survival . SAM acts as the aminopropyl donor in the pathway for creating spermidine and spermine, two key polyamines .

- Substrate for Polyamine Synthases: SAM serves as a substrate for enzymes called spermidine synthase and spermine synthase. These enzymes utilize the aminopropyl group from SAM to build the polyamine chains .

- Decarboxylation of S-Adenosylmethionine: SAM is derived from S-adenosylmethionine (SAM), another vital cellular molecule. During the biosynthesis process, SAM undergoes decarboxylation, losing a carbon atom as carbon dioxide (CO2). This decarboxylation step is catalyzed by enzymes known as AdoMet decarboxylases .

While research on SAM itself is not as extensive as its parent molecule SAM, its role as a precursor in polyamine biosynthesis is well established. Understanding polyamine metabolism and the function of SAM within this pathway holds potential significance in various areas of scientific research, including:

- Cancer Research: Polyamines are known to be elevated in cancer cells, and their biosynthesis is a potential target for developing new cancer therapies .

- Antimicrobial Development: Polyamine metabolism is essential for bacterial growth, and targeting this pathway with inhibitors could be a strategy for developing new antibiotics .

- Plant Physiology: Polyamines play a role in plant stress responses, and research on SAM's role in polyamine biosynthesis in plants could contribute to developing stress-resistant crops .

- Transmethylation Reactions: It donates methyl groups to various substrates, facilitating the synthesis of nucleic acids, phospholipids, and neurotransmitters.

- Polyamine Biosynthesis: It is involved in the production of polyamines such as spermidine and spermine through specific enzymatic pathways .

- Decarboxylation: The compound is synthesized from S-adenosylmethionine through decarboxylation catalyzed by S-adenosylmethionine decarboxylase.

This compound exhibits several biological activities:

- Cell Growth and Differentiation: By contributing to polyamine synthesis, it plays a crucial role in cell proliferation and differentiation processes.

- Neuroprotective Effects: Research indicates potential therapeutic applications in neurodegenerative diseases due to its role in methylation and cellular repair mechanisms .

- Antioxidant Properties: It may exert protective effects against oxidative stress by modulating cellular responses and maintaining redox balance.

S-Adenosyl-3-methylthiopropylamine sulfate can be synthesized through various methods:

- Enzymatic Decarboxylation: This method involves the enzymatic conversion of S-adenosylmethionine to S-Adenosyl-3-methylthiopropylamine sulfate using S-adenosylmethionine decarboxylase.

- Chemical Synthesis:

- Reagents: The synthesis typically requires S-adenosylmethionine, 3-methylthiopropanol, and sulfuric acid.

- Procedure:

- Mix the reagents in a reaction flask.

- Heat the mixture to 60–70°C for 24 hours.

- Cool and extract the product with ethyl acetate.

S-Adenosyl-3-methylthiopropylamine sulfate has diverse applications across multiple fields:

- Biochemical Research: Used as a substrate to study polyamine metabolism and cellular functions.

- Pharmaceutical Development: Investigated for its potential therapeutic effects in treating conditions like depression, liver disorders, and cancer .

- Industrial Uses: Employed as a biochemical reagent in various assays and pharmaceutical production processes.

Research on S-Adenosyl-3-methylthiopropylamine sulfate has focused on its interactions with other biomolecules:

- Methylation Targets: It influences the methylation of DNA, RNA, and proteins, which can affect gene expression and metabolic pathways.

- Enzyme Interactions: Studies have shown its role as a substrate for various methyltransferases involved in detoxification processes .

Several compounds share structural or functional similarities with S-Adenosyl-3-methylthiopropylamine sulfate. Here are some notable examples:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| S-Adenosylmethionine | C15H22N6O5S | Precursor for polyamines; used as an antidepressant |

| S-Adenosylmethioninamine | C13H20N6O3S | Intermediate in polyamine biosynthesis |

| S-Adenosyl-3-thiopropylamine | C13H20N6O3S | Related to thioadenosines; involved in similar pathways |

| 3-Methylthiopropanol | C4H10OS | A building block for synthesizing related compounds |

Uniqueness of S-Adenosyl-3-methylthiopropylamine Sulfate

S-Adenosyl-3-methylthiopropylamine sulfate is distinguished by its specific role as an intermediate metabolite that directly participates in polyamine biosynthesis while also acting as a methyl donor. Its unique structural features allow it to engage in specific enzymatic reactions that are critical for cellular function and growth.

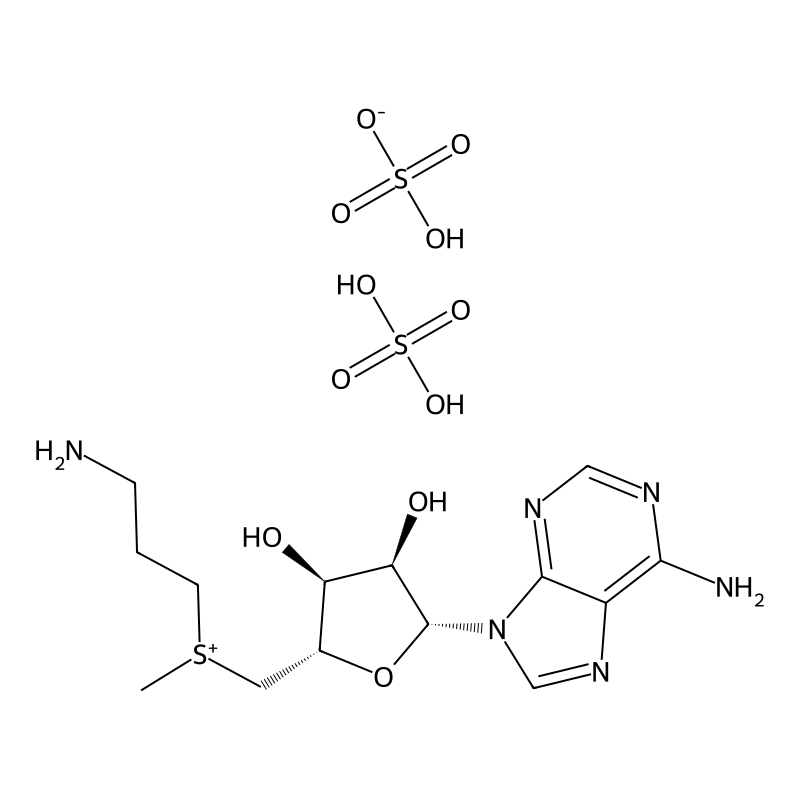

S-Adenosyl-3-methylthiopropylamine sulfate represents a structurally complex sulfonium compound derived from the decarboxylation of S-adenosylmethionine [1]. The compound possesses the molecular formula C₁₄H₂₆N₆O₁₁S₃ with a molecular weight of 550.57 grams per mole, existing as a sulfate salt form of the active decarboxylated S-adenosylmethionine [2]. The systematic International Union of Pure and Applied Chemistry name for this compound is (((2S,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl)(3-ammoniopropyl)(methyl)sulfonium hydrogen sulfate [2].

The molecular architecture consists of three distinct structural domains that contribute to its biochemical functionality [1]. The adenosyl moiety comprises an adenine nucleobase connected to a ribose sugar through a β-N-glycosidic bond, maintaining the same stereochemical configuration found in naturally occurring adenosine derivatives [9]. The ribose sugar adopts the (2S,3S,4R,5R) stereochemical configuration, with hydroxyl groups positioned at the 2' and 3' carbon atoms in a specific spatial arrangement that influences the overall molecular conformation [1] [4].

The sulfonium center represents the most chemically distinctive feature of S-adenosyl-3-methylthiopropylamine sulfate [1]. This positively charged sulfur atom forms three covalent bonds: one to the 5'-carbon of the ribose sugar, one to a methyl group, and one to the 3-aminopropyl chain [4] [9]. The sulfonium functional group carries a formal positive charge, which is balanced by the presence of sulfate counterions in the crystalline salt form [2]. The stereochemistry around the sulfonium center has been characterized through nuclear magnetic resonance spectroscopy and crystallographic studies, revealing a tetrahedral geometry with defined spatial orientations of the substituent groups [11].

The 3-methylthiopropylamine side chain distinguishes this compound from its parent molecule S-adenosylmethionine [1] [9]. This aminopropyl chain results from the enzymatic decarboxylation of the methionine residue, removing the carboxyl group and creating a primary amine terminus [45]. In the sulfate salt form, the terminal amino group exists in a protonated state as -CH₂CH₂CH₂NH₃⁺, contributing additional positive charge to the overall molecular structure [2].

The compound contains four defined stereogenic centers, located at the 1', 2', 3', and 4' positions of the ribose sugar [4]. These chiral centers maintain the same absolute configurations found in naturally occurring ribonucleosides, with the D-ribose configuration being essential for biological recognition and enzymatic binding [1]. The reduced number of chiral centers compared to the parent S-adenosylmethionine reflects the loss of the asymmetric carbon in the methionine residue following decarboxylation [45].

Crystallographic Insights from Enzyme-Bound Complexes

Crystallographic studies of enzyme-substrate complexes have provided detailed structural information about S-adenosyl-3-methylthiopropylamine and related compounds when bound to their target enzymes [21] [24]. Human S-adenosylmethionine decarboxylase, the enzyme responsible for producing decarboxylated S-adenosylmethionine, has been structurally characterized at 2.25 Ångström resolution using multiwavelength anomalous diffraction phasing methods [21] [24]. The enzyme adopts a quaternary structure consisting of an (αβ)₂ dimer, where α and β represent the products of proenzyme self-cleavage reaction [24].

The overall protein architecture reveals a novel four-layer αββα sandwich fold, comprised of two antiparallel eight-stranded β-sheets flanked by several α and 3₁₀ helices [21] [26]. This structural arrangement creates a binding pocket that accommodates the adenosyl moiety of substrate molecules with high specificity [26]. Residues from both β-sheets contribute to substrate and inhibitor binding, with the side chains of conserved residues Phe7, Phe223, and Glu247, along with the backbone carbonyl of Leu65, playing crucial roles in binding and positioning the ligands [26].

Crystallographic analysis of enzyme-inhibitor complexes has revealed important conformational details about the adenosyl portion of bound ligands [26] [27]. The adenosyl moiety of bound ligands adopts an unusual syn conformation around the glycosidic bond, contrasting with the more common anti conformation observed in free nucleosides [26]. This syn conformation positions the adenine base closer to the ribose sugar, creating specific intermolecular contacts within the enzyme active site that are essential for substrate recognition [27].

The binding pocket architecture demonstrates how the enzyme accommodates the sulfonium center and the aminopropyl side chain of the substrate [26]. Catalytically important residues including Cys82, Ser229, and His243 are positioned near the methionyl group region of the substrate, facilitating the decarboxylation reaction [26] [27]. The spatial arrangement of these residues creates an environment conducive to the removal of the carboxyl group while maintaining the integrity of the sulfonium center [27].

Comparative crystallographic studies of spermidine synthase and thermospermine synthase have provided additional insights into how decarboxylated S-adenosylmethionine binds to its downstream target enzymes [22] [25]. These enzymes, which utilize the decarboxylated compound as an aminopropyl donor, exhibit conserved binding motifs that recognize both the adenosyl portion and the aminopropyl side chain [22]. The substrate recognition domain in these enzymes shows structural adaptations that accommodate the shortened side chain resulting from decarboxylation [25].

High-resolution structures of these enzyme-substrate complexes reveal that the ribose sugar typically adopts a C3'-endo conformation when bound to protein active sites [28] [40]. This sugar pucker is characteristic of A-form nucleic acid geometry and represents the energetically favorable conformation for ribose-containing compounds in protein binding environments [40]. The specific sugar conformation influences the overall geometry of the bound substrate and affects the positioning of functional groups involved in catalytic processes [28].

Comparative Analysis with Parent Compound S-Adenosylmethionine

S-Adenosyl-3-methylthiopropylamine sulfate exhibits significant structural differences from its parent compound S-adenosylmethionine that directly relate to their distinct biological functions [13] [14]. S-adenosylmethionine possesses the molecular formula C₁₅H₂₂N₆O₅S with a molecular weight of 398.44 grams per mole, containing an additional carbon atom and two additional oxygen atoms compared to the decarboxylated derivative [14] [17]. The systematic name for S-adenosylmethionine is (3R)-3-amino-3-carboxypropylmethylsulfanium [14].

The most significant structural difference lies in the nature of the side chain attached to the sulfonium center [1] [13]. S-adenosylmethionine contains a complete methionine residue (-CH₂CH₂CH(NH₂)COOH) with both amino and carboxyl functional groups, whereas S-adenosyl-3-methylthiopropylamine contains only the decarboxylated aminopropyl chain (-CH₂CH₂CH₂NH₂) [44] [45]. This structural modification removes one chiral center from the molecule, reducing the total number of stereogenic centers from five in S-adenosylmethionine to four in the decarboxylated compound [1] [14].

The presence of the carboxyl group in S-adenosylmethionine creates additional possibilities for intermolecular interactions, including hydrogen bonding and ionic interactions that are absent in the decarboxylated derivative [13] [14]. These interactions influence the conformational preferences of the molecule in solution and affect binding affinity to different classes of enzymes [45]. S-adenosylmethionine serves primarily as a methyl group donor in transmethylation reactions, while S-adenosyl-3-methylthiopropylamine functions as an aminopropyl group donor in polyamine biosynthesis [1] [9].

Comparative studies of enzyme inhibition have demonstrated that both compounds exhibit similar binding characteristics to S-adenosylmethionine decarboxylase, suggesting that the aminopropyl group does not contribute significantly to enzyme recognition [12]. Investigation of various nucleoside analogs revealed that 5'-(dimethylsulphonio)-5'-deoxyadenosine and S-adenosyl-3-methylthiopropylamine were among the most inhibitory substances tested, with similar inhibition constant values [12]. This finding indicates that the adenosyl moiety and sulfonium center are the primary structural determinants for enzyme binding [12].

The conformational behavior of both compounds shows similarities in their adenosyl portions but differences in their side chain flexibility [33] [34]. Nuclear magnetic resonance studies have revealed that adenosine derivatives can exist in equilibrium between syn and anti conformations around the glycosidic bond, with the anti conformation being generally favored for purine nucleosides [33] [34]. However, when bound to enzymes, both S-adenosylmethionine and its decarboxylated derivative adopt the syn conformation, suggesting that protein binding induces similar conformational changes regardless of side chain structure [26] [27].

The sulfate salt formation in S-adenosyl-3-methylthiopropylamine sulfate creates additional structural complexity not present in the typical zwitterionic form of S-adenosylmethionine [2] [14]. The presence of sulfate counterions affects the crystalline packing and solubility properties of the compound, while the protonation state of the terminal amino group influences its chemical reactivity [2]. These salt-related structural features are important for the stability and handling characteristics of the compound in research applications [2].

| Property | S-Adenosylmethionine | S-Adenosyl-3-methylthiopropylamine | S-Adenosyl-3-methylthiopropylamine Sulfate |

|---|---|---|---|

| Molecular Formula | C₁₅H₂₂N₆O₅S | C₁₄H₂₃N₆O₃S⁺ | C₁₄H₂₆N₆O₁₁S₃ |

| Molecular Weight (g/mol) | 398.44 | 355.44 | 550.57 |

| Chiral Centers | 5 | 4 | 4 |

| Side Chain | -CH₂CH₂CH(NH₂)COOH | -CH₂CH₂CH₂NH₂ | -CH₂CH₂CH₂NH₃⁺ |

| Charge State | Zwitterionic | Cationic | Cationic with counterions |

| Primary Function | Methyl donor | Aminopropyl donor | Aminopropyl donor (salt form) |

| Target Enzymes | Methyltransferases | Polyamine synthases | Polyamine synthases |

S-Adenosyl-3-methylthiopropylamine sulfate, commonly known as decarboxylated S-adenosylmethionine, represents the central aminopropyl donor molecule in eukaryotic polyamine biosynthesis [1] [2] [3]. This compound serves as the exclusive substrate for the sequential synthesis of higher polyamines, functioning as the critical link between S-adenosylmethionine metabolism and polyamine production [4] [3].

The biochemical role of decarboxylated S-adenosylmethionine in polyamine biosynthesis follows a highly regulated sequential pathway. In the first aminopropyltransferase reaction, spermidine synthase catalyzes the transfer of the aminopropyl group from decarboxylated S-adenosylmethionine to putrescine, producing spermidine and 5-methylthioadenosine [5] [2] [6]. This reaction is mediated by spermidine synthase, an enzyme that exists primarily as a homodimer and demonstrates high specificity for putrescine as the amine acceptor [7] [8].

The subsequent step in polyamine biosynthesis involves spermine synthase, which catalyzes the transfer of a second aminopropyl group from decarboxylated S-adenosylmethionine to spermidine, yielding spermine and another molecule of 5-methylthioadenosine [6] [9] [10]. Human spermine synthase exhibits a complex quaternary structure consisting of two identical subunits, each containing three distinct domains: an N-terminal domain responsible for dimerization, a central β-strand domain, and a C-terminal domain housing the active site [6] [9].

The exclusive commitment of decarboxylated S-adenosylmethionine to polyamine biosynthesis establishes this molecule as a metabolic chokepoint, where cellular regulation can effectively control polyamine production without affecting other S-adenosylmethionine-dependent processes [2] [4] [3]. The cellular content of decarboxylated S-adenosylmethionine remains exceptionally low, typically representing less than 5 percent of S-adenosylmethionine levels, which necessitates tight enzymatic regulation to maintain adequate polyamine synthesis [11] [12].

Experimental evidence demonstrates that alterations in spermine synthase activity directly impact decarboxylated S-adenosylmethionine pools, with mice lacking spermine synthase showing substantial increases in decarboxylated S-adenosylmethionine content, while overexpression of spermine synthase reduces these levels [11]. This inverse relationship suggests that downstream enzyme availability significantly influences the steady-state concentration of the aminopropyl donor.

S-Adenosylmethionine Decarboxylase Catalyzed Formation

S-Adenosylmethionine decarboxylase represents the sole enzymatic source of decarboxylated S-adenosylmethionine in eukaryotic cells, catalyzing the irreversible decarboxylation of S-adenosylmethionine to produce decarboxylated S-adenosylmethionine and carbon dioxide [13] [14] [4]. This enzyme belongs to a specialized class of pyruvoyl-dependent decarboxylases that utilize a covalently bound pyruvate prosthetic group rather than the more common pyridoxal phosphate cofactor [15] [16] [17].

The enzymatic mechanism of S-adenosylmethionine decarboxylase involves a complex autocatalytic proenzyme processing step that generates the functional enzyme [15] [16] [17]. The proenzyme undergoes intramolecular serinolysis at a conserved serine residue, creating two non-identical subunits designated alpha and beta, while simultaneously forming the essential pyruvoyl cofactor from the serine residue [15] [16]. This processing reaction involves multiple intermediate steps, including the formation of an oxyoxazolidine intermediate followed by an ester intermediate, before generating the mature enzyme [15] [16].

The catalytic mechanism begins with substrate binding through the pyruvate prosthetic group, which forms a Schiff base adduct with S-adenosylmethionine [17]. Structural studies indicate that Cysteine-82 serves as the critical proton donor in the decarboxylation reaction, with mutagenesis experiments demonstrating that substitution of this residue with serine or alanine dramatically reduces enzymatic activity [17]. The decarboxylation proceeds through quinonoid intermediate formation, ultimately yielding decarboxylated S-adenosylmethionine and releasing carbon dioxide [17] [18].

Kinetic analyses reveal significant variations in enzymatic properties across different species. Single-turnover kinetic studies of Trypanosoma cruzi S-adenosylmethionine decarboxylase demonstrate an apparent second-order rate constant of 3300 M⁻¹s⁻¹ in the presence of putrescine, corresponding to a catalytic rate exceeding 6 s⁻¹ [19]. This rate substantially exceeds the steady-state rate, suggesting that product release, including Schiff base hydrolysis, represents the rate-limiting step in the overall reaction [19].

Plant S-adenosylmethionine decarboxylases exhibit distinct processing characteristics compared to mammalian enzymes. Arabidopsis thaliana S-adenosylmethionine decarboxylase demonstrates a Km value of 23.1 μM for S-adenosylmethionine and processes significantly faster than human enzyme without requiring putrescine stimulation [20]. The processing site in plant enzymes occurs at Serine-73 in the conserved sequence YVLSESS, equivalent to Serine-68 in human sequences [21].

Mechanistic studies employing site-directed mutagenesis have identified functionally critical residues in the human enzyme. Mutations at conserved cysteine residues Cysteine-50, Cysteine-83, and Cysteine-230, along with Lysine-81, reveal differential requirements for catalytic activity [20]. The Lysine-81 to alanine mutation retains 60 percent of wild-type activity, while the Cysteine-83 to alanine substitution reduces activity to 10 percent, demonstrating the essential role of specific sulfhydryl and lysyl groups in maintaining full catalytic function [20].

Prozyme-Mediated Allosteric Regulation in Eukaryotic Systems

The regulation of S-adenosylmethionine decarboxylase through allosteric mechanisms represents a sophisticated control system that has evolved distinct strategies across different eukaryotic lineages. In trypanosomatid parasites, a unique regulatory mechanism has emerged involving a catalytically inactive paralog termed prozyme, which functions as an essential allosteric activator of S-adenosylmethionine decarboxylase [22] [23] [24].

Trypanosoma brucei S-adenosylmethionine decarboxylase demonstrates absolute dependence on heterodimerization with prozyme for enzymatic activity, with the prozyme providing 1200-fold stimulation of decarboxylase activity [23] [24]. This regulation system represents a remarkable evolutionary adaptation where a gene duplication event followed by mutational drift has produced a catalytically dead enzyme that serves exclusively as a regulatory subunit [23] [24] [25].

The structural basis for prozyme-mediated activation involves relief of autoinhibition in the monomeric S-adenosylmethionine decarboxylase [25]. Crystal structure analyses reveal that the inactive monomer suffers from autoinhibition by its N-terminal sequence, which occupies the active site and prevents substrate access [25]. Heterodimerization with prozyme induces a complex conformational transition involving cis-to-trans proline isomerization, β-sheet reorganization, and repositioning of the N-terminal α-helix into the heterodimer interface [25].

Mutagenesis studies have identified twelve key amino acids at the N-terminus of S-adenosylmethionine decarboxylase that are essential for prozyme-mediated activation, with Leucine-8, Leucine-10, Methionine-11, and Methionine-13 playing particularly critical roles [26]. These trypanosomatid-specific residues are essential for prozyme-mediated activation but not for heterodimerization itself, suggesting that activation involves conformational changes distinct from simple protein-protein interaction [26].

The regulation of prozyme expression represents an additional layer of control in the trypanosomatid polyamine pathway [27] [28]. Prozyme levels are subject to translational control, with S-adenosylmethionine decarboxylase protein and decarboxylated S-adenosylmethionine acting as suppressors of prozyme translation [28]. This creates a feedback regulatory circuit where depletion of decarboxylated S-adenosylmethionine pools alleviates suppression of prozyme translation, potentially through riboswitch-like mechanisms in the prozyme mRNA 3' untranslated region [28].

In mammalian systems, S-adenosylmethionine decarboxylase regulation involves putrescine-mediated allosteric activation rather than prozyme-dependent mechanisms [29] [30] [17]. Putrescine stimulates both proenzyme processing and catalytic activity through binding to specific acidic residues, including Glutamate-11, Aspartate-174, Glutamate-178, and Glutamate-256 [17] [31]. This stimulation results from conformational changes that reduce the Km for S-adenosylmethionine substrate and accelerate proenzyme maturation [17] [31].

The putrescine activation mechanism demonstrates pH dependence, occurring more effectively under acidic conditions, which supports the hypothesis that putrescine interaction with acidic residues drives the conformational changes [17]. Site-directed mutagenesis studies confirm that mutations at any of the four critical acidic residues abolish putrescine stimulation without affecting basal processing rates [31].

Comparative analysis across eukaryotic S-adenosylmethionine decarboxylases reveals that structural features responsible for allosteric regulation are conserved in other species beyond trypanosomatids [25]. This conservation suggests that the complex cooperative mechanisms observed in trypanosomatid enzymes may represent elaborations of regulatory strategies present throughout the enzyme family, potentially arising through stepwise variation and selection processes [25].

Purity

Appearance

Storage

Dates

2: Zabala-Letona A, Arruabarrena-Aristorena A, Martín-Martín N, Fernandez-Ruiz S, Sutherland JD, Clasquin M, Tomas-Cortazar J, Jimenez J, Torres I, Quang P, Ximenez-Embun P, Bago R, Ugalde-Olano A, Loizaga-Iriarte A, Lacasa-Viscasillas I, Unda M, Torrano V, Cabrera D, van Liempd SM, Cendon Y, Castro E, Murray S, Revandkar A, Alimonti A, Zhang Y, Barnett A, Lein G, Pirman D, Cortazar AR, Arreal L, Prudkin L, Astobiza I, Valcarcel-Jimenez L, Zuñiga-García P, Fernandez-Dominguez I, Piva M, Caro-Maldonado A, Sánchez-Mosquera P, Castillo-Martín M, Serra V, Beraza N, Gentilella A, Thomas G, Azkargorta M, Elortza F, Farràs R, Olmos D, Efeyan A, Anguita J, Muñoz J, Falcón-Pérez JM, Barrio R, Macarulla T, Mato JM, Martinez-Chantar ML, Cordon-Cardo C, Aransay AM, Marks K, Baselga J, Tabernero J, Nuciforo P, Manning BD, Marjon K, Carracedo A. mTORC1-dependent AMD1 regulation sustains polyamine metabolism in prostate cancer. Nature. 2017 Jul 6;547(7661):109-113. doi: 10.1038/nature22964. Epub 2017 Jun 28. Erratum in: Nature. 2018 Jan 17;:. PubMed PMID: 28658205; PubMed Central PMCID: PMC5505479.

3: Zhang H, Au SWN. Helicobacter pylori does not use spermidine synthase to produce spermidine. Biochem Biophys Res Commun. 2017 Aug 26;490(3):861-867. doi: 10.1016/j.bbrc.2017.06.132. Epub 2017 Jun 22. PubMed PMID: 28648602.

4: Chintapalli VR, Al Bratty M, Korzekwa D, Watson DG, Dow JA. Mapping an atlas of tissue-specific Drosophila melanogaster metabolomes by high resolution mass spectrometry. PLoS One. 2013 Oct 29;8(10):e78066. doi: 10.1371/journal.pone.0078066. eCollection 2013. PubMed PMID: 24205093; PubMed Central PMCID: PMC3812166.

5: Pegg AE, Wang X, Schwartz CE, McCloskey DE. Spermine synthase activity affects the content of decarboxylated S-adenosylmethionine. Biochem J. 2011 Jan 1;433(1):139-44. doi: 10.1042/BJ20101228. PubMed PMID: 20950271.

6: Sebastiano R, Knob R, Citterio A, Righetti PG. Analysis of trace degradation products (decarboxylated diastereoisomers) of S-adenosylmethionine by electrophoresis in capillaries with cationic coatings (N-methylpolyvinylpyridinium or divalent barium). Electrophoresis. 2010 Oct;31(21):3592-6. doi: 10.1002/elps.201000292. PubMed PMID: 20925050.

7: Sandmark J, Eliot AC, Famm K, Schneider G, Kirsch JF. Conserved and nonconserved residues in the substrate binding site of 7,8-diaminopelargonic acid synthase from Escherichia coli are essential for catalysis. Biochemistry. 2004 Feb 10;43(5):1213-22. PubMed PMID: 14756557.

8: Wiest L, Pegg AE. Assay of spermidine and spermine synthases. Methods Mol Biol. 1998;79:51-7. PubMed PMID: 9463817.

9: Samejima K. [Methodological approach to regulation of polyamine]. Yakugaku Zasshi. 1997 Nov;117(10-11):690-9. Review. Japanese. PubMed PMID: 9414583.

10: Hamasaki-Katagiri N, Tabor CW, Tabor H. Spermidine biosynthesis in Saccharomyces cerevisae: polyamine requirement of a null mutant of the SPE3 gene (spermidine synthase). Gene. 1997 Mar 10;187(1):35-43. PubMed PMID: 9073064.

11: Frostesjö L, Holm I, Grahn B, Page AW, Bestor TH, Heby O. Interference with DNA methyltransferase activity and genome methylation during F9 teratocarcinoma stem cell differentiation induced by polyamine depletion. J Biol Chem. 1997 Feb 14;272(7):4359-66. PubMed PMID: 9020157.

12: Anderson MM, Ast T, Nicolaou A, Valko K, Gibbons WA. Nitric oxide effects on polyamine pathways in cultured hepatocytes. Biochem Soc Trans. 1994 Aug;22(3):295S. PubMed PMID: 7821554.

13: Smith TK, Lindqvist L, Alakuijala L, Eloranta TO. Effects of dietary polyamine precursors on the metabolism and tissue concentrations of amino acids in the rat. Ann Nutr Metab. 1989;33(3):143-52. PubMed PMID: 2802527.

14: Claverie N, Pasquali JL, Mamont PS, Danzin C, Weil-Bousson M, Siat M. Immunosuppressive effects of (2R,5R)-6-heptyne-2,5-diamine, an inhibitor of polyamine synthesis: II. Beneficial effects on the development of a lupus-like disease in MRL-lpr/lpr mice. Clin Exp Immunol. 1988 May;72(2):293-8. PubMed PMID: 3409547; PubMed Central PMCID: PMC1541544.

15: Haegele KD, Splinter TA, Romijn JC, Schechter PJ, Sjoerdsma A. Decarboxylated-S-adenosylmethionine excretion: a biochemical marker of ornithine decarboxylase inhibition by alpha-difluoromethylornithine. Cancer Res. 1987 Feb 1;47(3):890-5. PubMed PMID: 3100028.

16: Anton DL. A rapid nonchromatographic assay for aminopropyltransferases. Anal Biochem. 1986 Jul;156(1):45-7. PubMed PMID: 3526973.

17: Wagner J, Hirth Y, Claverie N, Danzin C. A sensitive high-performance liquid chromatographic procedure with fluorometric detection for the analysis of decarboxylated S-adenosylmethionine and analogs in urine samples. Anal Biochem. 1986 May 1;154(2):604-17. PubMed PMID: 3728970.

18: McGovern KA, Clark RS, Pegg AE. Effect of 1,3,6-triaminohexane and 1,4,7-triaminoheptane on growth and polyamine metabolism in SV-3T3 cells treated with 2-difluoromethylornithine. J Cell Physiol. 1986 May;127(2):311-6. PubMed PMID: 3009500.

19: Oredsson SM, Kanje M, Mamont PS, Wagner J, Heby O. Polyamine depletion increases cellular ribonucleotide levels. Mol Cell Biochem. 1986 Apr;70(1):89-96. PubMed PMID: 3086709.

20: Wagner J, Hirth Y, Piriou F, Zakett D, Claverie N, Danzin C. N-Acetyl decarboxylated S-adenosylmethionine, a new metabolite of decarboxylated S-adenosylmethionine: isolation and characterization. Biochem Biophys Res Commun. 1985 Dec 17;133(2):546-53. PubMed PMID: 4084287.